![molecular formula C14H11N3O2S B2484544 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide CAS No. 875160-56-8](/img/structure/B2484544.png)
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide” is a chemical compound with the CAS Number: 875160-56-8. It has a molecular weight of 285.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The compound’s InChI Code is1S/C14H11N3O2S/c15-14-17-11 (8-20-14)9-3-5-10 (6-4-9)16-13 (18)12-2-1-7-19-12/h1-8H, (H2,15,17) (H,16,18)
. This indicates the presence of a thiazole ring, an aromatic phenyl group, and a furan-2-carboxamide group in the molecule. Chemical Reactions Analysis
The thiazole ring in the compound is known to be reactive due to its aromaticity. It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s molecular weight is 285.33 .Scientific Research Applications
- Thiazole derivatives, including N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide, exhibit antimicrobial properties. These compounds have been investigated for their effectiveness against bacteria, fungi, and other pathogens .
- Studies have evaluated their cytotoxic effects on cancer cell lines, particularly in leukemia and solid tumors . Further investigations aim to understand their mode of action and optimize their efficacy.
- Some thiazole derivatives exhibit anti-inflammatory effects. Researchers have studied their impact on inflammatory pathways and tissue edema .
- In vitro studies have demonstrated potent antioxidant activity, suggesting their role in combating oxidative stress .
- Researchers explore modifications of the thiazole scaffold to create new molecules with improved pharmacological properties. These modifications may involve altering substituents or functional groups .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antioxidant Activity
Drug Design and Discovery
Industrial Applications
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, etc .
properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-14-17-11(8-20-14)9-3-5-10(6-4-9)16-13(18)12-2-1-7-19-12/h1-8H,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSOYKKMIMIFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.